N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, a methyloxazole ring, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzo[b]thiophene Intermediate: This can be achieved through the cyclization of 2-mercaptobenzoic acid with an appropriate aldehyde under acidic conditions.
Hydroxypropylation: The benzo[b]thiophene intermediate is then reacted with an epoxide, such as propylene oxide, in the presence of a base to introduce the hydroxypropyl group.
Methyloxazole Formation: The methyloxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as a 2-amino-2-methylpropanol derivative, under dehydrating conditions.
Sulfonamide Formation: Finally, the methyloxazole and benzo[b]thiophene intermediates are coupled with a sulfonyl chloride derivative in the presence of a base to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medicinally, this compound is of interest for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and the presence of the benzo[b]thiophene and methyloxazole rings may enhance its pharmacological profile.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The benzo[b]thiophene and methyloxazole rings may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[b]thiophen-2-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methylthiazol-4-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both the benzo[b]thiophene and methyloxazole rings in conjunction with the sulfonamide group provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-14-23-18(12-27-14)15-7-9-17(10-8-15)29(25,26)22-13-21(2,24)20-11-16-5-3-4-6-19(16)28-20/h3-12,22,24H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSLQEGNDBQAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)(C3=CC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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